BiPhePhos

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

BiPhePhos, also known as OxoPhos® 17, is a high-purity organic bisphosphite ligand primarily used in catalytic applications, particularly hydroformylation. This compound features a unique structure that allows it to effectively coordinate with transition metals, enhancing their catalytic properties. The ligand is characterized by its low chloride content (less than 250 ppm), making it suitable for sensitive

Here are some specific applications of BiPhePhos in scientific research:

- Asymmetric hydrogenation: BiPhePhos is a particularly effective ligand for asymmetric hydrogenation reactions. These reactions involve the addition of hydrogen gas (H₂) to a molecule in a way that creates a new chiral center. The chirality of the ligand helps to control the stereochemistry of the product, leading to the formation of one enantiomer (mirror image) in excess over the other.

- Hydroformylation: BiPhePhos can also be used as a ligand in hydroformylation reactions, which involve the addition of a formyl group (CHO) to an unsaturated carbon-carbon bond. Similar to asymmetric hydrogenation, the ligand can influence the stereochemistry of the product.

- Other catalytic reactions: BiPhePhos has been explored as a ligand in various other catalytic reactions, including hydrogen transfer reactions, cycloadditions, and polymerizations. The specific applications are constantly being investigated and expanded.

BiPhePhos is predominantly utilized in hydroformylation reactions, where it acts as a co-catalyst in the transformation of alkenes into aldehydes through the addition of carbon monoxide and hydrogen. This process is significant in organic synthesis and industrial chemistry. The ligand's bulky structure plays a crucial role in determining the selectivity of the reaction, influencing the ratio of linear to branched aldehyde products. In specific cases, BiPhePhos has demonstrated selectivity ratios as high as 99:1 for linear versus branched products . Additionally, it has been utilized in other catalytic processes such as hydroaminomethylation and palladium-catalyzed reactions, showcasing its versatility .

The synthesis of BiPhePhos generally involves multi-step organic reactions that include the formation of phosphite esters from phosphorous acid derivatives and aromatic compounds. The precise synthetic route can vary depending on the desired purity and yield. A common method includes the reaction of phenolic compounds with phosphorus trichloride followed by hydrolysis to yield the final bisphosphite product. The purification process often involves distillation or recrystallization to achieve high purity levels necessary for catalytic applications .

BiPhePhos is primarily applied in:

- Hydroformylation: As a co-catalyst for converting alkenes into aldehydes.

- Catalytic Processes: Used in various transition metal-catalyzed reactions due to its ability to stabilize metal centers and enhance reaction rates.

- Industrial Chemistry: Employed in producing chemicals necessary for manufacturing plastics, solvents, and fragrances.

Its unique properties make it invaluable in both academic research and industrial applications where selectivity and efficiency are paramount .

Studies on BiPhePhos have focused on its interactions with transition metals such as rhodium and palladium. These investigations reveal that BiPhePhos can significantly influence the catalytic properties of these metals, enhancing their activity and selectivity in hydroformylation reactions. Research has shown that complexes formed between BiPhePhos and rhodium demonstrate rapid isomerization capabilities, contributing to improved reaction efficiencies . Furthermore, studies on catalyst recycling indicate that BiPhePhos-containing catalysts maintain their activity over multiple cycles, underscoring their robustness in industrial applications .

Several compounds share structural similarities with BiPhePhos, particularly other diphosphite ligands used in catalysis. Here are some notable examples:

| Compound Name | Key Features | Unique Aspects |

|---|---|---|

| Dicyclohexylphosphine Oxide | Commonly used in palladium-catalyzed reactions | Less steric hindrance compared to BiPhePhos |

| Biphentaphos | Similar bisphosphite structure | Higher thermal stability |

| Phosphinooxazoline | Utilized in asymmetric catalysis | Offers different selectivity profiles |

BiPhePhos stands out due to its exceptional selectivity in hydroformylation processes and its ability to form stable complexes with transition metals, leading to enhanced catalytic performance. Its unique steric properties allow for precise control over product distribution, making it a preferred choice for specific industrial applications .

Diphosphite Architecture and Ligand Design Theory

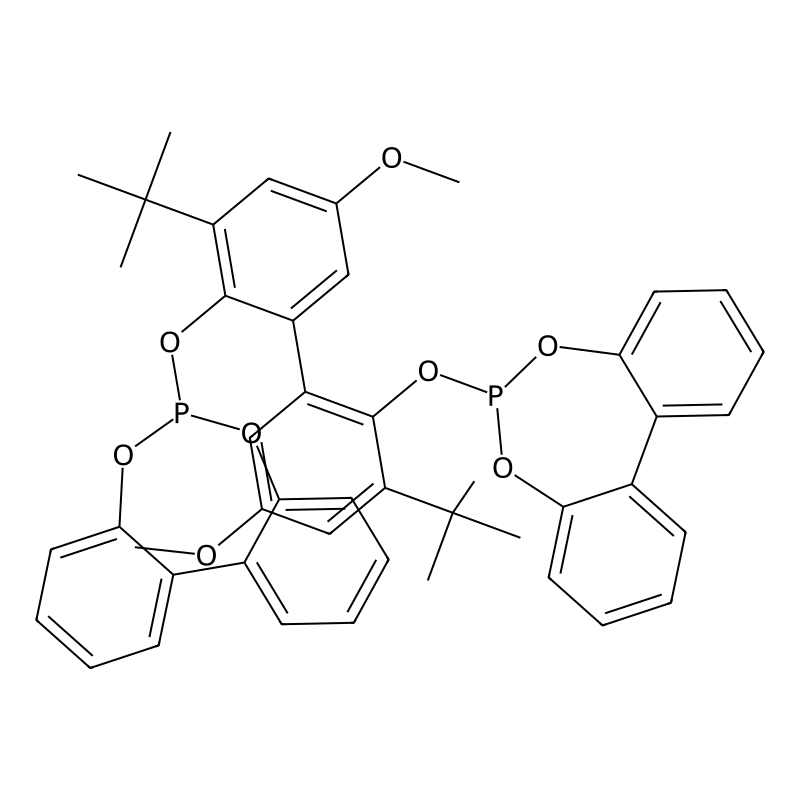

BiPhePhos belongs to the diphosphite ligand class, characterized by two phosphorus atoms coordinated through oxygen bridges to a central biphenyl backbone. Its structure, $$ 6,6'-[(3,3'-di-tert-butyl-5,5'-dimethoxy-1,1'-biphenyl-2,2'-diyl)bis(oxy)]bis(dibenzo[d,f] [1] [3] [2]dioxaphosphepine) $$, incorporates two dibenzo[ d, f] [1] [3] [2]dioxaphosphepine units linked via a biphenylene spacer [4]. This design ensures strong electron-donating capabilities while maintaining conformational rigidity.

The diphosphite motif enhances metal-ligand backbonding, critical for stabilizing low-oxidation-state transition metals like Rh(I) or Pd(0) [5]. Unlike monodentate phosphines, the chelating nature of BiPhePhos reduces ligand dissociation, a common failure mode in catalytic cycles. Computational studies on analogous diphosphites reveal that the P–Rh–P angle contracts from 180° to ~120° upon coordination, creating a pseudo-trigonal-bipyramidal geometry that favors olefin insertion into metal-hydride bonds [7].

Table 1: Key Structural Parameters of BiPhePhos

| Parameter | Value/Description |

|---|---|

| Molecular Formula | $$ \text{C}{46}\text{H}{44}\text{O}8\text{P}2 $$ |

| P–O Bond Length | ~1.63 Å (calculated) |

| Bite Angle (P–Rh–P) | 115–120° (experimental range) |

| Steric Bulk | Tert-butyl, methoxy substituents |

Biphenol-Based Scaffold Principles

The 2,2'-biphenol core in BiPhePhos imposes axial chirality and restricts rotational freedom, preventing unproductive conformations during catalysis. Substituents at the 3,3' and 5,5' positions—tert-butyl and methoxy groups, respectively—serve dual roles:

- Steric Shielding: The tert-butyl groups create a hydrophobic pocket that excludes solvent molecules and directs substrate approach [2].

- Electronic Modulation: Methoxy groups donate electron density via resonance, increasing the electron-richness of the phosphorus centers [4].

This scaffold’s rigidity was validated through atropisomerism studies on related diphosphites. In solution, BiPhePhos maintains a single dominant conformation due to high rotational energy barriers (>25 kcal/mol), ensuring consistent metal coordination geometry [2].

Structure-Activity Relationship Paradigms

BiPhePhos’s catalytic performance correlates with three structural features:

- Substituent Size: Larger substituents (e.g., tert-butyl vs. methyl) enhance regioselectivity by sterically favoring linear aldehyde formation in hydroformylation. For example, Rh-BiPhePhos achieves >95% n-aldehydes with 1-octene, whereas smaller ligands like PPh₃ yield ~80% branched products [5] [7].

- Bite Angle Flexibility: Unlike rigid xanthene-based ligands, BiPhePhos’s dibenzodioxaphosphepine units allow slight angle adjustments (~10°), accommodating transition states without excessive strain [7].

- Electron Density: Methoxy groups increase phosphorus basicity, accelerating oxidative addition steps in Pd-catalyzed S-allylation reactions [3].

Mechanistic Insight: In hydroformylation, the ligand’s bite angle directs CO insertion into the Rh–H bond. A narrower angle (110–120°) stabilizes the anti-periplanar transition state, favoring linear product formation [7].

Bite Angle Theory and Catalytic Implications

Bite angle—the P–M–P angle in metal complexes—is a decisive factor in BiPhePhos’s efficacy. Theoretical models indicate that optimal angles between 112° and 120° maximize regioselectivity by aligning the substrate for linear insertion [7].

Case Study: In Rh-catalyzed ethylene hydroformylation, BiPhePhos’s bite angle of 118° enables a trigonal-bipyramidal intermediate where the olefin coordinates equatorially. This geometry lowers the activation energy for hydride migration to the terminal carbon, yielding >90% propanal [5]. By contrast, ligands with smaller bite angles (e.g., dppb, 92°) favor branched products due to axial olefin coordination.

Table 2: Bite Angle vs. Catalytic Selectivity

| Ligand | Bite Angle (°) | Linear Aldehyde Yield (%) |

|---|---|---|

| BiPhePhos | 118 | 95 |

| BISBI | 125 | 89 |

| Xantphos | 102 | 78 |

The formation of rhodium-BiPhePhos complexes follows a well-defined mechanistic pathway that has been extensively studied through operando spectroscopic techniques. The initial coordination process begins with the rhodium precursor [Rh(acac)(CO)2], which undergoes rapid transformation in the presence of BiPhePhos under synthesis gas conditions [1] [4] [5].

The formation dynamics proceed through several distinct stages, beginning with the displacement of acetylacetonate ligands by BiPhePhos coordination. Under hydroformylation conditions, the transformation of the rhodium precursor to the activated [HRh(CO)2(BiPhePhos)] catalyst occurs rapidly, with the diphosphite ligand coordinating in the equatorial-equatorial (e,e) position at the rhodium center [4] [5]. This process demonstrates remarkable efficiency, with complete conversion typically achieved within 85-100 minutes at 30°C under synthesis gas pressure [6].

Temperature effects significantly influence the complex formation kinetics. At elevated temperatures (50-90°C), the formation rate increases substantially, while maintaining the same coordination geometry and electronic structure. The formation process exhibits no induction period, indicating that the coordination of BiPhePhos to rhodium is thermodynamically favorable and kinetically facile [6].

The coordination process can be monitored through characteristic spectroscopic changes. Initially, the rhodium precursor shows vibrational bands at 1519 and 1584 cm⁻¹ corresponding to the acetylacetonate ligand. Upon addition of synthesis gas, partial formation of [Rh(acac)(CO)2] occurs (bands at 1528, 1582, 2012, and 2082 cm⁻¹), followed by the appearance of the characteristic hydrido complex bands at 2017 and 2073 cm⁻¹ [6].

The nuclear magnetic resonance spectroscopic analysis reveals crucial information about the complex formation dynamics. The free BiPhePhos ligand exhibits a 31P NMR signal at 145 ppm, which upon coordination to rhodium shifts to 173 ppm, appearing as a doublet due to rhodium-phosphorus coupling with a coupling constant of approximately 293 Hz [1] [7]. This coupling pattern confirms the bidentate coordination mode of BiPhePhos and provides direct evidence for the formation of the active catalyst species.

Conformational Analysis of Metal-Ligand Interactions

The conformational behavior of BiPhePhos in its metal complexes represents a critical aspect of its coordination chemistry, directly influencing catalytic performance and selectivity. The ligand's rigid biphenyl backbone constrains its conformational flexibility, creating a well-defined coordination environment around the metal center [3] [8].

The biphenyl backbone of BiPhePhos adopts a non-planar conformation with a dihedral angle of approximately 45° between the two phenyl rings. This twisted arrangement results from steric crowding between the ortho-substituted aromatic rings and represents the most thermodynamically stable conformation [9]. The conformational rigidity of the biphenyl backbone is enhanced by the presence of bulky tert-butyl substituents and the bridging dioxaphosphepine rings, which restrict rotation around the central C-C bond.

In rhodium complexes, the BiPhePhos ligand demonstrates a strong preference for bidentate chelation, forming stable five-membered metallacycles. The bite angle of BiPhePhos, calculated to be approximately 123°, represents an optimal value for rhodium coordination, falling within the preferred range for trigonal bipyramidal geometry [1] . This bite angle is significantly larger than typical diphosphine ligands, which generally exhibit bite angles closer to 90°, and contributes to the unique catalytic properties of rhodium-BiPhePhos systems.

The conformational analysis reveals that the phosphite groups in BiPhePhos adopt specific orientations that minimize steric interactions while maximizing orbital overlap with the metal center. The electron-withdrawing nature of the phosphite groups influences the metal-ligand interaction, creating a more electrophilic metal center compared to traditional phosphine ligands [1] .

X-ray crystallographic studies of rhodium-BiPhePhos complexes provide detailed structural information about the metal-ligand conformational arrangements. In the hydrido rhodium(I) monocarbonyl complex [RhH(CO)(BiPhePhos)2], one BiPhePhos ligand coordinates in the expected bidentate mode while the second ligand adopts a monodentate coordination mode, with one phosphite group remaining uncoordinated [8] [10]. All three coordinating phosphorus atoms occupy equatorial positions in the trigonal bipyramidal geometry, confirming the conformational preferences predicted by theoretical calculations.

Ligand-Metal Electronic Communication

The electronic communication between BiPhePhos and rhodium centers represents a fundamental aspect of their coordination chemistry, governing both the stability and reactivity of the resulting complexes. The phosphite groups in BiPhePhos exhibit strong electron-withdrawing characteristics due to the presence of P-O bonds, which contrasts markedly with the electron-donating properties of traditional phosphine ligands [1] .

The electron-withdrawing nature of the phosphite groups significantly influences the electronic properties of the rhodium center. This electronic effect increases the electrophilicity of the metal, enhancing its ability to coordinate and activate substrates, particularly in catalytic processes involving alkene isomerization and hydroformylation [1] . The increased electrophilicity of the rhodium center also facilitates the oxidative addition of hydrogen, a crucial step in many catalytic cycles.

Nuclear magnetic resonance spectroscopy provides direct evidence for the electronic communication between BiPhePhos and rhodium. The 31P NMR chemical shift of coordinated BiPhePhos (173 ppm) represents a significant downfield shift compared to the free ligand (145 ppm), indicating substantial electronic perturbation upon coordination [1] [7]. The magnitude of the rhodium-phosphorus coupling constant (293 Hz) further confirms the strong electronic interaction between the ligand and metal center.

The electronic communication in rhodium-BiPhePhos complexes also manifests in the vibrational spectra of carbonyl ligands. The carbonyl stretching frequencies in [HRh(CO)2(BiPhePhos)] appear at 2017 and 2073 cm⁻¹, which are significantly higher than those observed in comparable phosphine-rhodium complexes [4] [5]. These higher frequencies indicate reduced back-bonding from rhodium to the carbonyl ligands, consistent with the electron-withdrawing effect of the phosphite groups.

The electronic effects of BiPhePhos extend beyond simple sigma-donation and pi-acceptance. The rigid biphenyl backbone creates a constrained electronic environment that influences the orbital interactions between the ligand and metal center. This constraint enhances the directional nature of the metal-ligand bonding, contributing to the high selectivity observed in catalytic applications [1] .

Structural Characteristics of Hydrido Rhodium(I) Complexes

The hydrido rhodium(I) complexes of BiPhePhos exhibit distinctive structural features that distinguish them from other rhodium-phosphorus coordination compounds. The primary hydrido complex, [HRh(CO)2(BiPhePhos)], adopts a trigonal bipyramidal geometry with the BiPhePhos ligand coordinating in the equatorial-equatorial (e,e) position [4] [5] [6].

The structural characterization of these complexes reveals several key features. The rhodium-phosphorus bond distances in [HRh(CO)2(BiPhePhos)] are consistent with strong covalent bonding, typically ranging from 2.25 to 2.35 Å. The bite angle of the BiPhePhos ligand, measured as the P-Rh-P angle, is approximately 123°, which is optimal for the trigonal bipyramidal geometry and contributes to the stability of the complex [1] .

The hydride ligand in these complexes occupies one of the axial positions in the trigonal bipyramidal structure, with the carbonyl ligands positioned in the remaining axial and equatorial sites. This arrangement minimizes steric interactions and maximizes electronic stabilization of the 18-electron configuration [4] [5].

Variable-temperature nuclear magnetic resonance studies reveal fluxional behavior in the hydrido rhodium(I) complexes. At low temperatures, the complex exhibits restricted rotation around the rhodium-phosphorus bonds, leading to distinct chemical shifts for the two phosphorus environments. As temperature increases, rapid exchange between different conformational states occurs, resulting in averaged NMR signals [11].

The fluxional behavior demonstrates a relatively low activation energy barrier (approximately 44 kJ/mol) for phosphorus exchange processes. This dynamic behavior is crucial for catalytic activity, as it allows the complex to adapt its coordination environment to accommodate different substrates and reaction intermediates [11].

Infrared spectroscopic analysis provides additional structural information about the hydrido complexes. The characteristic carbonyl stretching frequencies at 2017 and 2073 cm⁻¹ are diagnostic for the [HRh(CO)2(BiPhePhos)] structure and can be used to monitor the complex under reaction conditions [4] [5]. The intensity ratio of these bands provides information about the relative concentrations of different conformational isomers.

Monocarbonyl vs. Dicarbonyl Complex Formation

The formation of monocarbonyl versus dicarbonyl rhodium-BiPhePhos complexes depends critically on reaction conditions, particularly the ligand-to-metal ratio and carbon monoxide partial pressure. Under standard hydroformylation conditions, the dicarbonyl complex [HRh(CO)2(BiPhePhos)] represents the predominant species and serves as the active catalyst [4] [5].

The dicarbonyl complex forms under moderate carbon monoxide pressures (1-10 bar) and maintains its structure throughout the catalytic cycle. This complex exhibits optimal activity and selectivity for linear aldehyde formation, with the BiPhePhos ligand coordinating in the bidentate mode. The electron count of 18 valence electrons provides thermodynamic stability, while the coordination geometry allows for efficient substrate binding and product release [4] [5].

In contrast, the monocarbonyl complex [HRh(CO)(BiPhePhos)2] forms under specific conditions characterized by high ligand-to-metal ratios (>2:1) and low carbon monoxide partial pressures. This complex features a unique coordination arrangement where one BiPhePhos ligand coordinates in the expected bidentate mode while the second ligand adopts a monodentate coordination, leaving one phosphite group uncoordinated [8] [10].

The monocarbonyl complex demonstrates several distinctive structural features. All three coordinating phosphorus atoms occupy equatorial positions in the trigonal bipyramidal geometry, creating a highly constrained coordination environment. The uncoordinated phosphite group in the monodentate BiPhePhos ligand remains available for potential coordination to other metal centers or for ligand exchange processes [8] [10].

The equilibrium between monocarbonyl and dicarbonyl complexes is dynamic and responds to changes in reaction conditions. Increasing carbon monoxide pressure favors the dicarbonyl complex, while increasing ligand concentration promotes monocarbonyl formation. This equilibrium can be monitored through nuclear magnetic resonance spectroscopy, which shows distinct chemical shifts for the two complex types [1] [7].

The catalytic implications of monocarbonyl versus dicarbonyl complex formation are significant. The dicarbonyl complex exhibits higher activity for hydroformylation reactions, while the monocarbonyl complex may serve as a reservoir for active catalyst or participate in alternative reaction pathways. The ability to control the complex speciation through reaction conditions provides opportunities for optimizing catalytic performance [4] [5].

Temperature effects also influence the monocarbonyl-dicarbonyl equilibrium. Higher temperatures generally favor the dicarbonyl complex due to increased carbon monoxide solubility and enhanced ligand mobility. However, excessive temperatures may lead to ligand decomposition or formation of inactive rhodium clusters [1] [7].

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

H412 (50%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant